molecular formula C6H5ClINO3S B14855329 4-Iodo-6-methoxypyridine-2-sulfonyl chloride

4-Iodo-6-methoxypyridine-2-sulfonyl chloride

Katalognummer: B14855329
Molekulargewicht: 333.53 g/mol
InChI-Schlüssel: WEMQYJLWLAZSMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-6-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO3S and a molecular weight of 333.53 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring.

Vorbereitungsmethoden

The synthesis of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 6-methoxypyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of reagents such as iodine and chlorosulfonic acid under controlled temperatures .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and safety of the production process.

Wirkmechanismus

The mechanism of action of 4-Iodo-6-methoxypyridine-2-sulfonyl chloride is primarily based on its ability to undergo substitution and coupling reactions. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-6-methoxypyridine-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and iodinated pyridines:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations.

Eigenschaften

Molekularformel

C6H5ClINO3S

Molekulargewicht

333.53 g/mol

IUPAC-Name

4-iodo-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClINO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3

InChI-Schlüssel

WEMQYJLWLAZSMS-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC(=C1)I)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.